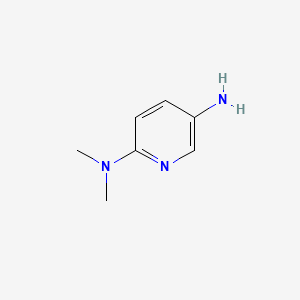

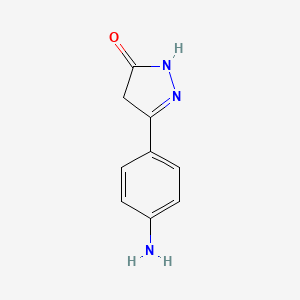

5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is a derivative of the 3H-pyrazol-3-one family, which is known for its diverse biological activities and potential pharmaceutical applications. The molecular and crystal structures of similar compounds have been extensively studied to understand their tautomeric forms and intermolecular interactions, which are crucial for their biological functions .

Synthesis Analysis

The synthesis of pyrazolone derivatives often involves multi-step reactions, including techniques such as the Gewald synthesis and Vilsmeier-Haack reaction. These methods allow for the introduction of various substituents into the pyrazole ring, which can significantly alter the compound's properties and enhance its biological activity. Novel Schiff bases have been synthesized using related compounds, demonstrating the versatility of pyrazolone derivatives in forming new chemical entities with potential antimicrobial activity .

Molecular Structure Analysis

X-ray diffraction methods have been employed to determine the crystal and molecular structures of pyrazolone derivatives. These studies reveal the tautomeric forms of the compounds in the solid state and the presence of intramolecular and intermolecular hydrogen bonding, which can influence the stability and reactivity of the molecules. For instance, the 5-amino group in some derivatives is intramolecularly hydrogen-bonded, affecting the overall molecular conformation .

Chemical Reactions Analysis

Pyrazolone derivatives can participate in various chemical reactions due to their reactive functional groups. The presence of amino, carbonyl, and other substituents allows for the formation of hydrogen bonds and other non-covalent interactions, which can be crucial in the formation of complexes with biological targets. Schiff base formation is one example of a chemical reaction involving these compounds, which can lead to new molecules with enhanced biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure. Spectroscopic methods such as FT-IR, NMR, and UV-vis have been used to study these properties. Theoretical calculations, including density functional theory (DFT), provide insights into the vibrational frequencies, electronic properties, and reactivity of these compounds. Hyperpolarizability and related properties indicate the potential of these compounds in nonlinear optical applications .

Mecanismo De Acción

The mechanism of action of similar compounds has been studied. For example, a sulfone active against a wide range of bacteria but mainly employed for its actions against mycobacterium leprae. Its mechanism of action is probably similar to that of the sulfonamides which involves inhibition of folic acid synthesis in susceptible organisms .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-aminophenyl)-1,4-dihydropyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4H,5,10H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLROTJOCPBZQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649364 |

Source

|

| Record name | 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one | |

CAS RN |

103755-57-3 |

Source

|

| Record name | 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1293949.png)